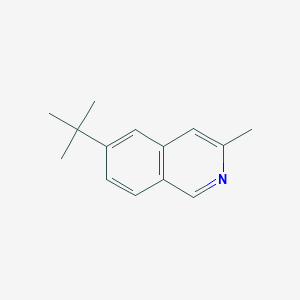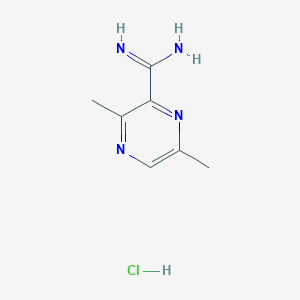
2-(Isoquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isoquinolin-6-yl)acetamide is an organic compound with the molecular formula C₁₁H₁₀N₂O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-6-yl)acetamide can be achieved through several methods. One common approach involves the reaction of isoquinoline with acetic anhydride in the presence of a catalyst. This reaction typically requires heating under reflux conditions to facilitate the formation of the acetamide derivative .
Another method involves the use of isoquinoline-6-carboxylic acid as a starting material. This compound is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
2-(Isoquinolin-6-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
2-(Isoquinolin-6-yl)acetamide has several applications in scientific research:
作用機序
The mechanism of action of 2-(Isoquinolin-6-yl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other isoquinoline derivatives. These interactions may involve binding to enzymes, receptors, or DNA, leading to modulation of biological processes .
類似化合物との比較
Similar Compounds
2-Chloro-N-(isoquinolin-6-yl)acetamide: A chlorinated derivative with similar chemical properties.
Quinoline-2-carboxamide: Another isoquinoline derivative with comparable biological activities.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the isoquinoline structure, exhibiting unique pharmacological properties.
Uniqueness
2-(Isoquinolin-6-yl)acetamide is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
2-isoquinolin-6-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)6-8-1-2-10-7-13-4-3-9(10)5-8/h1-5,7H,6H2,(H2,12,14) |
InChIキー |
WHSNDHMVOZDWQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2)C=C1CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


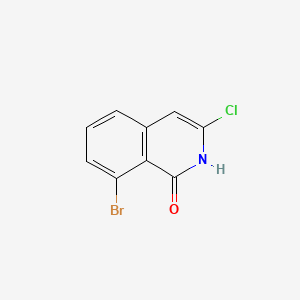
![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B13671067.png)
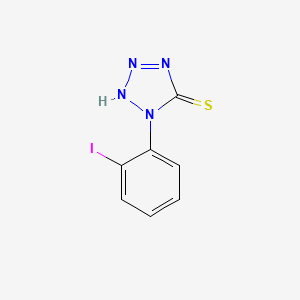
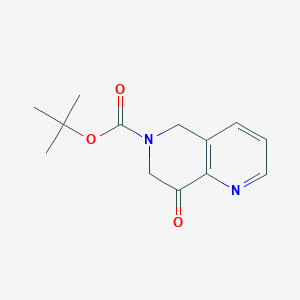
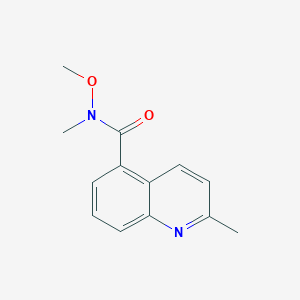
![1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde](/img/structure/B13671096.png)
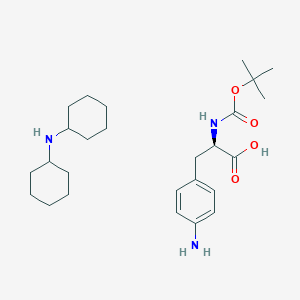
![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)


